N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Overview
Description
N-(butan-2-yl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a butan-2-yl group, a propyl group, and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the butan-2-yl, propyl, and sulfanylidene groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
N-(butan-2-yl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The sulfanylidene moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(butan-2-yl)-2-(prop-2-yn-1-ylamino)acetamide
- 4-(1H-Indol-3-yl)butan-2-one
- 1-(Thiophen-2-yl)butane-1,3-dione
Uniqueness
N-(butan-2-yl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core with a sulfanylidene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H21N3O2S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C16H21N3O2S/c1-4-8-19-15(21)12-7-6-11(9-13(12)18-16(19)22)14(20)17-10(3)5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,20)(H,18,22) |
InChI Key |
PUALPFKAIKKFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)CC)NC1=S |
Origin of Product |
United States |
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